molecular formula C10H8Cl2N2O2 B046717 1,4-Dichloro-6,7-dimethoxyphthalazine CAS No. 99161-51-0

1,4-Dichloro-6,7-dimethoxyphthalazine

Cat. No.: B046717
CAS No.: 99161-51-0
M. Wt: 259.09 g/mol
InChI Key: FZQVLUDQZVSOHF-UHFFFAOYSA-N
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Description

1,4-Dichloro-6,7-dimethoxyphthalazine is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tumorigenic Effects : 1-Hydrazinophthalazine hydrochloride, a derivative, has been shown to significantly increase lung tumor incidence in mice, with adenomas and adenocarcinomas being the most common types. This indicates its potential impact on cancer research (Tóth, 1978).

  • DNA Intercalation : Studies have demonstrated that derivatives like 1,4-dichlorophthalazine could act as potential DNA intercalators. This suggests their application in areas like gene therapy or molecular biology (Ebrahimlo et al., 2009).

  • Organic Synthesis and Drug Discovery : An efficient procedure for synthesizing 6,7-dichloro-5,8-phthalazinedione and its derivatives with potential applications in organic synthesis and drug discovery has been developed (Kim et al., 2003).

  • Catalysis in Chemical Reactions : Derivatives of 1,4-dichlorophthalazine, such as those combined with cinchona alkaloids, have been used to catalyze the asymmetric "interrupted" Feist-Bénary reaction, yielding significant results (Jin et al., 2007).

  • Electron Transfer Studies : Derivatives like 1,4-dimethoxynaphthalene-bridge-heterocycle systems have been synthesized for studying long-range intramolecular electron transfer involving metal centers, which is crucial in fields like materials science (Golka et al., 1992).

  • Antimicrobial Activity : Some derivatives have shown effective antimicrobial activity, which can be explored for developing new antimicrobial agents (Azarifar & Shaebanzadeh, 2002).

  • Anticancer Therapy : Quinoxaline 1,4-di-N-oxides, related to the phthalazine derivatives, have been identified as efficient and selective hypoxia-selective agents, which can be potentially used in anticancer chemotherapy (Monge et al., 1995).

Properties

IUPAC Name

1,4-dichloro-6,7-dimethoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)10(12)14-13-9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQVLUDQZVSOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NN=C2Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.